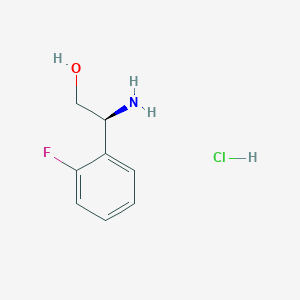

(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride” is a compound that contains an amino group and a fluorophenyl group. It’s likely to be a derivative of phenylethanolamine, a class of compounds that often have biological activity .

Molecular Structure Analysis

The molecular structure of this compound would likely include a two-carbon chain (ethanol part) with an amino group at one end and a fluorophenyl group at the other .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and fluorophenyl groups. The amino group might participate in acid-base reactions, while the fluorophenyl group could undergo electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the amino group could make it a base, and it might be soluble in water. The fluorophenyl group could increase its lipophilicity .

Aplicaciones Científicas De Investigación

Synthesis and Fluorescence Studies

A study by Hisham et al. (2019) focuses on the synthesis and fluorescence properties of N-aryl-2-aminoquinolines, which are synthesized from reactions involving compounds like (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. These compounds are analyzed for their fluorescence behavior in different solvents, highlighting the impact of substituent groups and solvent interactions on their luminescent properties. This research is crucial for understanding how modifications in molecular structure can influence the fluorescence of organic compounds, potentially leading to applications in bioimaging and sensors (Hisham et al., 2019).

Fluorophore Coordination and Fluorescence in Biological Applications

Hendrickson et al. (2003) detail the coordination of a specific fluorophore in Zn2+ complexes, offering insights into the use of such compounds in detecting intracellular Zn2+ levels. The study provides a foundational understanding of how fluorophore coordination chemistry can be leveraged in designing sensitive probes for biological applications, thereby underscoring the significance of compounds like (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride in developing analytical tools for biological and chemical research (Hendrickson et al., 2003).

Multicomponent Synthesis for Anticancer Evaluation

Patravale et al. (2014) describe a green chemistry approach involving the combinatorial synthesis of derivatives using (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. This method emphasizes high atom economy and the use of non-toxic solvents, with the compounds screened for their anticancer properties. This demonstrates the compound's role in facilitating the development of new therapeutic agents through environmentally friendly synthesis methods (Patravale et al., 2014).

Development of Fluorophores for Sensing and Imaging

Wang et al. (2017) have designed a naphthalimide-based fluorophore integrating an electron-donating structure and a hydrophilic moiety derived from (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride. This fluorophore exhibits significant solubility in water and demonstrates potential for detecting anionic surfactants and biological contaminants. Such developments highlight the application of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride in creating chemical sensors and imaging agents that could have widespread use in environmental monitoring and biomedical diagnostics (Wang et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of (S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is not clearly defined in the literature. The compound likely interacts with its targets, leading to changes in cellular processes. The specific nature of these interactions and the resulting changes would depend on the compound’s chemical structure and the nature of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted by the body .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUUTFIWBXUNPK-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Fluorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2872433.png)

![7-methyl-6-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2872434.png)

![N4-[cyano(2-fluorophenyl)methyl]-N1,N1-dimethylpiperidine-1,4-dicarboxamide](/img/structure/B2872438.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2872445.png)

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenyl]-1H-indole-2-carboxylate](/img/structure/B2872446.png)

![ethyl (2Z)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-{[2-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B2872451.png)